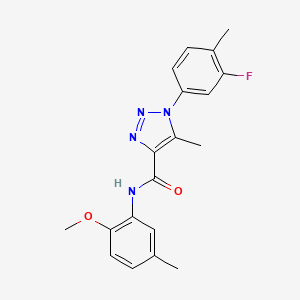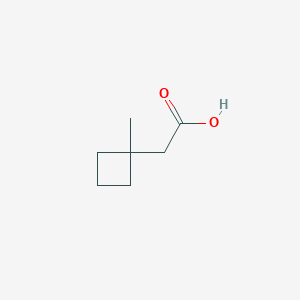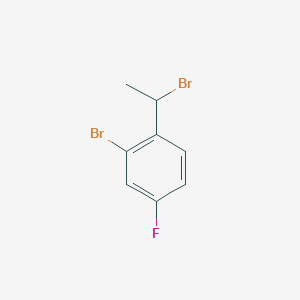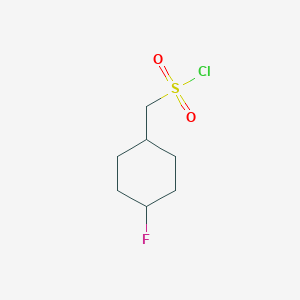
1-(3-氟-4-甲基苯基)-N-(2-甲氧-5-甲基苯基)-5-甲基-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3-fluoro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a 1,2,3-triazole ring, a common motif in medicinal chemistry for its versatility and pharmacological properties. The molecule contains both fluoro and methoxy substituents on aromatic rings, which can influence its binding to biological targets and its overall physicochemical properties.
Synthesis Analysis
The synthesis of triazole derivatives is often achieved through the cyclization of azides and alkynes, a process known as the Huisgen cycloaddition, or by the condensation of hydrazides with carboxylic acids or their derivatives. In the context of the provided papers, similar triazole compounds have been synthesized using different techniques. For example, paper describes the synthesis of triazole carboxamides using spectroscopic techniques, which could be analogous to the synthesis of the compound . Paper details the synthesis of a triazole derivative through an acid-catalyzed reaction, which might be relevant to the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The substitution pattern on the triazole ring and the aromatic rings can significantly affect the molecule's conformation and, consequently, its biological activity. Crystallographic analysis, as mentioned in papers , , and , provides detailed information on the molecular geometry, which is crucial for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, including further functionalization of the aromatic rings or the triazole moiety itself. The presence of a fluoro substituent can enhance the electrophilic character of the adjacent carbon atoms, facilitating nucleophilic aromatic substitution reactions. The methoxy group can also influence the reactivity of the molecule by directing electrophilic substitution reactions to specific positions on the aromatic ring. The papers do not provide specific reactions for the compound , but the general reactivity patterns of similar compounds are discussed in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely influenced by its molecular structure. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups can affect the compound's acidity, basicity, solubility, and stability. The triazole ring is known for its robustness and resistance to hydrolysis, which can contribute to the compound's metabolic stability. The specific properties of the compound would need to be determined experimentally, but insights can be drawn from the properties of similar compounds discussed in the papers, such as the solubility and stability of the compounds synthesized in papers and .
科学研究应用
抗癌应用
对2-苯基噻唑-4-羧酰胺衍生物的研究,包括具有3-氟和甲氧基取代基的化合物,已经证明具有潜在的抗癌特性。这些化合物针对各种人类癌细胞系进行了评估,如T47D(乳腺癌)、Caco-2(结直肠癌)和HT-29(结肠癌),在某些情况下显示出细胞毒活性,IC50值小于10μg/mL。这些研究突显了特定取代基在增强抗癌活性方面的重要性,可能适用于所讨论的三唑化合物(Aliabadi et al., 2010)。
抗微生物活性
对1,2,4-三唑衍生物的研究,包括具有氟和甲氧基取代基的化合物,显示出显著的抗微生物活性。一项涉及合成和评估新型1,2,4-三唑衍生物对人类致病细菌如大肠杆菌和肺炎克雷伯菌的抗菌活性的研究发现,具有特定取代基的化合物表现出明显的抑制细菌生长的能力。这表明所讨论的化合物可能也具有抗微生物特性,鉴于其结构相似性(Nagaraj et al., 2018)。
酶抑制用于疾病控制
三唑衍生物的合成和生物评价,特别是针对酶抑制的研究,一直是控制阿尔茨海默病和糖尿病等疾病的焦点。例如,设计重点在于抑制特定酶的衍生物已显示出作为强效酶抑制剂的潜力。这一研究领域表明,特定的分子设计,包括三唑和氟甲氧基等取代基的存在,可以定制为酶抑制,与所讨论的化合物的潜在应用相关(Perekhoda, 2015)。
属性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-11-5-8-17(26-4)16(9-11)21-19(25)18-13(3)24(23-22-18)14-7-6-12(2)15(20)10-14/h5-10H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKRLBNHFNPLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2499099.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2499102.png)



![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2499108.png)



![1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2499114.png)



